molecular formula C15H16N2O3 B2754069 N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898348-40-8

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2754069
CAS No.: 898348-40-8
M. Wt: 272.304
InChI Key: OJIYTWNPLVWWJO-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement in Coupling Reactions N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been found effective in enhancing catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery opens pathways for the development of efficient catalysts in organic synthesis, particularly for the coupling of a broad range of (hetero)aryl bromides with various amines, which are crucial for pharmaceutical manufacturing (Bhunia, Kumar, & Ma, 2017).

Sustainable Synthesis Approaches In a separate study, the synthesis of 2,3-disubstituted furan using diethylene glycol demonstrates a sustainable approach in organic chemistry. This method highlights the potential for environmentally friendly synthesis processes by employing less hazardous chemicals and producing cleaner waste, thus contributing to green chemistry initiatives (Yu et al., 2015).

Corrosion Inhibition A novel corrosion inhibitor synthesized from biomass platform molecules, showcasing the compound's potential in industrial applications to protect metals against corrosion in acidic environments. This aligns with the green chemistry principle of utilizing renewable resources for creating high-performance materials (Chen et al., 2021).

Nanomaterial Synthesis and Application Research on niobium pentoxide nanowires for ethanolysis of furfuryl alcohol to produce biofuels demonstrates the role of furan derivatives in catalyzing reactions relevant to energy conversion. This indicates the utility of such compounds in developing new materials for sustainable energy solutions (Zhang et al., 2020).

Photoinduced Oxidative Annulation A study on the photoinduced direct oxidative annulation of furan derivatives showcases their potential in synthesizing polyheterocyclic compounds through environmentally friendly processes. This method emphasizes the importance of furan derivatives in constructing complex organic structures without the need for transition metals or oxidants, paving the way for greener synthetic methodologies (Zhang et al., 2017).

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-4-6-12(7-5-11)17-15(19)14(18)16-9-8-13-3-2-10-20-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIYTWNPLVWWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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